1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 765262-99-5
VCID: VC5989223
InChI: InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3
SMILES: CC(C)C(C1=CC(=C(C=C1)OC)OC)N
Molecular Formula: C12H19NO2
Molecular Weight: 209.289

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

CAS No.: 765262-99-5

Cat. No.: VC5989223

Molecular Formula: C12H19NO2

Molecular Weight: 209.289

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine - 765262-99-5

Specification

CAS No. 765262-99-5
Molecular Formula C12H19NO2
Molecular Weight 209.289
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3
Standard InChI Key CNXXFHOKRLLIKD-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC(=C(C=C1)OC)OC)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS RN: 1177778-83-4) is defined by the IUPAC name 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine. Its structure consists of a phenyl ring substituted with methoxy groups at the 3- and 4-positions, linked to a propanamine chain with a methyl branch at the second carbon . The molecular formula C₁₂H₁₉NO₂ corresponds to a calculated exact mass of 221.32 g/mol, though the hydrochloride salt form (PubChem CID: 3032232) has a molecular weight of 231.72 g/mol .

The compound’s stereochemistry remains unspecified in available literature, suggesting that most synthetic routes produce racemic mixtures unless chiral resolving agents are employed. For instance, a related synthesis using L-proline achieved enantiomeric excess (ee) values exceeding 99% for a structurally analogous compound .

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight231.72 g/mol (HCl salt)
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)Estimated 1.8–2.2In silico

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can be achieved through Mannich-type reactions or reductive amination. A patent-derived method for a related compound (CAS 850222-40-1) involves a one-pot Mannich reaction using m-methoxyphenylpropan-1-one, paraformaldehyde, dimethylamine, and L-proline in ethanol under reflux . Adapting this protocol, substituting m-methoxyphenylpropan-1-one with 3,4-dimethoxypropiophenone would yield the target compound.

Critical steps include:

  • Condensation: Heating the ketone, amine, and formaldehyde source in ethanol at 77°C for 36 hours.

  • Workup: Acid-base extraction to isolate the crude amine.

  • Purification: Chiral resolution using dibenzoyl tartaric acid to achieve high enantiopurity .

Process Optimization

The reaction’s yield (93.2% in the analog synthesis) depends on stoichiometric ratios and solvent choice. Ethanol serves as both solvent and proton donor, while L-proline acts as an organocatalyst, enhancing enantioselectivity . Scale-up challenges include managing exothermic reactions during reflux and minimizing racemization during extractions.

Table 2: Synthetic Conditions for Analogous Compounds

ParameterValueSource
CatalystL-proline (1.6 mol)
SolventEthanol (850 mL)
Temperature77°C (reflux)
Reaction Time36 hours
Yield93.2%

Pharmacological and Biochemical Profile

Receptor Interactions

Although direct studies on 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine are lacking, its structural analog DMPEA exhibits weak affinity for serotonin receptors (5-HT₂ₐ) and monoamine oxidase (MAO) inhibitory activity . The methyl branch in the target compound may sterically hinder receptor binding compared to DMPEA, potentially reducing psychedelic effects observed in rodent models .

Metabolic Pathways

Predicted metabolism involves hepatic oxidation via cytochrome P450 enzymes (CYP2D6, CYP3A4), followed by conjugation. Methoxy groups are resistant to demethylation, suggesting prolonged plasma half-life relative to non-methylated phenethylamines.

ParameterRecommendationSource
VentilationLocal exhaust required
PPEGloves, face shield
StorageCool, dry, ventilated area

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary use is as a chiral building block in β-blocker syntheses. For example, bevantolol—a cardioselective β₁-adrenergic antagonist—incorporates a similar 3,4-dimethoxyphenethylamine backbone .

Analytical Reference Standards

It serves as a reference material in mass spectrometry and high-performance liquid chromatography (HPLC) for quantifying psychoactive substances in forensic toxicology .

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